3,3'-di-O-Methylellagic acid

Description

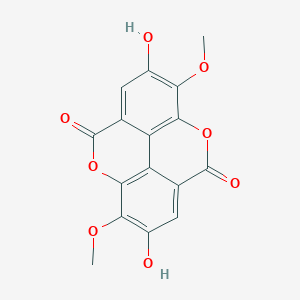

Structure

3D Structure

Properties

IUPAC Name |

6,13-dihydroxy-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O8/c1-21-11-7(17)3-5-9-10-6(15(19)23-13(9)11)4-8(18)12(22-2)14(10)24-16(5)20/h3-4,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAGYIBJNXLDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176918 | |

| Record name | 3,3'-Di-O-methylellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2239-88-5 | |

| Record name | 3,3′-Di-O-methylellagic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2239-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Di-O-methylellagic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Di-O-methylellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,3'-di-O-Methylellagic Acid: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-di-O-Methylellagic acid, a naturally occurring polyphenolic compound, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and biological mechanisms of this compound. Quantitative data on its prevalence in various plant species are summarized, and detailed experimental protocols for its extraction and isolation are provided. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, including its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase (COX), and Lipoxygenase (LOX) pathways, supported by visual diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound has been identified in a variety of plant species, distributed across different families. Its presence is predominantly noted in the bark, roots, and fruits of these plants. The concentration of this compound can vary significantly depending on the plant species, geographical location, and the part of the plant being analyzed.

Quantitative Distribution of this compound in Natural Sources

The following table summarizes the quantitative data available on the distribution of this compound in various plant sources. It is important to note that comprehensive quantitative analysis across all known sources is still an area of active research.

| Plant Species | Family | Plant Part | Concentration/Yield | Reference |

| Anisophyllea dichostyla | Anisophylleaceae | Root Bark | Part of a 3.32 g/kg total polyphenol extract[1] | [1] |

| Sonneratia alba | Lythraceae | Bark | A major phenolic antioxidant compound[2] | [2] |

| Castanopsis fissa | Fagaceae | Not specified | Reported presence[3] | [3] |

| Platycarya strobilacea | Juglandaceae | Infructescence, Bark | Isolated from extract[4][5] | [4][5] |

| Euphorbia hylonoma | Euphorbiaceae | Roots | Isolated from acetone extract[6] | [6] |

| Euphorbia adenochlora | Euphorbiaceae | Not specified | Reported source | |

| Afzelia africana | Fabaceae | Root Bark | Isolated from methanolic extract | |

| Terminalia chebula | Combretaceae | Not specified | Reported source |

Experimental Protocols

The extraction and isolation of this compound from its natural sources typically involve solvent extraction followed by chromatographic purification. The following protocols are a composite of methodologies described in the literature and provide a general framework for its isolation.

General Extraction and Fractionation Workflow

Caption: A general workflow for the extraction and isolation of this compound.

Detailed Protocol for Extraction and Isolation from Euphorbia hylonoma Roots

This protocol is based on the methodology described for the isolation of ellagic acid derivatives from Euphorbia hylonoma[6].

-

Preparation of Plant Material: Air-dry the roots of Euphorbia hylonoma and grind them into a fine powder.

-

Acetone Extraction: Macerate the powdered root material with acetone at room temperature for 24 hours. Repeat the extraction three times to ensure maximum yield.

-

Concentration: Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

-

Solvent Partitioning:

-

Suspend the crude acetone extract in water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity: first with n-hexane, followed by chloroform, and then ethyl acetate.

-

The ethyl acetate fraction is typically enriched in polar compounds like this compound.

-

-

Column Chromatography:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel column (60-120 mesh).

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Further Purification:

-

Combine the fractions containing the compound of interest (identified by TLC comparison with a standard or by spectroscopic methods).

-

For further purification, a second column chromatography step using Sephadex LH-20 with methanol as the eluent can be employed[6].

-

-

Identification and Characterization: The purified compound can be identified and its structure confirmed using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Inhibition of the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Ellagic acid and its derivatives have been shown to inhibit the EGFR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival[7]. While direct studies on this compound's effect on EGFR are limited, its structural similarity to other inhibitory ellagic acid derivatives suggests a similar mechanism.

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

This compound has been reported to have an inhibitory effect on cyclooxygenase and lipoxygenase, enzymes that play a crucial role in the inflammatory response by producing prostaglandins and leukotrienes, respectively.

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound.

The 5-lipoxygenase (5-LOX) enzyme catalyzes the conversion of arachidonic acid into leukotrienes, which are potent inflammatory mediators involved in allergic and inflammatory responses, such as asthma.

Caption: Inhibition of the Lipoxygenase (LOX) pathway by this compound.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. Its presence in various medicinal plants underscores its potential for therapeutic applications. The elucidation of its inhibitory effects on key signaling pathways, such as the EGFR, COX, and LOX pathways, provides a scientific basis for its observed anti-inflammatory and anticancer properties. Further research is warranted to fully explore its quantitative distribution in nature, optimize extraction and purification protocols, and conduct comprehensive preclinical and clinical studies to validate its therapeutic efficacy and safety. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Isolation, purification and identification of ellagic acid derivatives, catechins, and procyanidins from the root bark of Anisophyllea dichostyla R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New Cyclic Diarylheptanoids from Platycarya strobilacea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extractives from the Bark of Platycarya strobilacea -Journal of Korean Society of Forest Science | Korea Science [koreascience.kr]

- 6. academicjournals.org [academicjournals.org]

- 7. mdpi.com [mdpi.com]

The Elusive Pathway: A Technical Exploration of 3,3'-di-O-Methylellagic Acid Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-di-O-Methylellagic acid, a naturally occurring derivative of ellagic acid, has garnered significant interest for its potential pharmacological activities. While its presence has been documented in a variety of plant species, the precise biosynthetic pathway, particularly the enzymatic O-methylation of the ellagic acid backbone, remains largely uncharacterized in the scientific literature. This technical guide synthesizes the current understanding of the upstream biosynthesis of its precursor, ellagic acid, and explores the putative final methylation step based on the broader knowledge of plant O-methyltransferases (OMTs). Due to the absence of a specifically identified and characterized O-methyltransferase responsible for this reaction, this document will highlight the knowledge gaps and propose experimental approaches for its elucidation.

Introduction

Ellagic acid and its derivatives are a class of polyphenolic compounds found in numerous fruits, nuts, and seeds.[1] this compound is a notable derivative where the hydroxyl groups at the 3 and 3' positions of the ellagic acid core are methylated. This structural modification can significantly alter the molecule's bioavailability and biological activity. Despite its documented presence in plants such as Castanopsis fissa and Platycarya strobilacea, the specific enzymes and regulatory mechanisms governing its formation are not well-defined.[2] This guide provides a comprehensive overview of the known upstream pathway and postulates the characteristics of the yet-to-be-identified O-methyltransferase.

The Biosynthetic Precursor: Ellagic Acid

The biosynthesis of this compound begins with the formation of its precursor, ellagic acid. This process is a branch of the well-established shikimate pathway.

From Shikimate to Gallic Acid

The pathway originates with primary metabolites and proceeds through the shikimate pathway to produce chorismate, a key branch-point intermediate. Chorismate is then converted to gallic acid, a fundamental building block of hydrolyzable tannins, including ellagitannins.

Formation of Ellagitannins and Release of Ellagic Acid

Gallic acid is subsequently esterified with a polyol, typically glucose, to form gallotannins. Through oxidative coupling of adjacent galloyl residues on the glucose core, the hexahydroxydiphenoyl (HHDP) group is formed, which is the hallmark of ellagitannins. Ellagic acid is not synthesized as a free molecule initially but is released upon the hydrolysis of these ellagitannins.[1] This hydrolysis can occur enzymatically within the plant or through environmental factors.

A simplified diagram of the upstream pathway to ellagic acid is presented below.

Caption: Upstream biosynthesis of ellagic acid.

The Putative Final Step: O-Methylation of Ellagic Acid

The conversion of ellagic acid to this compound is presumed to be catalyzed by one or more S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). Plant OMTs are a large and diverse family of enzymes known to methylate a wide array of secondary metabolites, including flavonoids, phenylpropanoids, and other phenolics.[3]

The Unidentified O-Methyltransferase

To date, no specific OMT has been isolated and characterized from any plant species with demonstrated activity for the regiospecific methylation of ellagic acid at the 3 and 3' positions. It is plausible that one or more OMTs with broad substrate specificity, or a highly specific enzyme, is responsible for this conversion. The methylation could occur in a single step by a single enzyme acting on both hydroxyl groups, or sequentially by one or more enzymes.

A Proposed Experimental Workflow for Identification and Characterization

The elucidation of this final biosynthetic step requires a multi-faceted approach. A proposed workflow for the identification and characterization of the putative ellagic acid O-methyltransferase is outlined below.

Caption: Proposed workflow for OMT identification.

Quantitative Data: A Knowledge Gap

A critical requirement for a comprehensive understanding of the biosynthesis of this compound is quantitative data on the enzymatic reaction. This includes:

-

Enzyme Kinetics: Michaelis-Menten constants (Km) for both ellagic acid and the methyl donor (SAM), and the maximal reaction velocity (Vmax).

-

Optimal Conditions: The optimal pH and temperature for the enzymatic activity.

-

Substrate Specificity: Testing the activity of the putative OMT with other structurally related compounds to determine its substrate range.

Currently, there is no publicly available quantitative data for the O-methylation of ellagic acid to this compound. The following table is presented as a template for the type of data that needs to be generated through future research.

| Parameter | Value | Conditions | Reference |

| Enzyme Source | Not Identified | - | - |

| Substrate | Ellagic Acid | - | - |

| Km (Ellagic Acid) | To be determined | - | - |

| Km (SAM) | To be determined | - | - |

| Vmax | To be determined | - | - |

| Optimal pH | To be determined | - | - |

| Optimal Temperature | To be determined | - | - |

Proposed Experimental Protocols

The following are generalized protocols that would need to be adapted and optimized for the specific plant material and putative enzyme.

O-Methyltransferase Activity Assay

This assay is designed to detect the transfer of a methyl group from a radiolabeled donor to ellagic acid.

Materials:

-

Crude protein extract or purified enzyme fraction.

-

Ellagic acid solution.

-

S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 10 mM dithiothreitol).

-

Scintillation cocktail and scintillation counter.

-

Ethyl acetate.

-

TLC plates (silica gel).

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ellagic acid, and the protein sample.

-

Initiate the reaction by adding [¹⁴C]-SAM.

-

Incubate the mixture at the desired temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding HCl.

-

Extract the methylated product with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in a small volume of methanol.

-

Spot the extract on a TLC plate and develop the chromatogram using an appropriate solvent system.

-

Visualize the radioactive product by autoradiography or by scraping the corresponding spot and measuring the radioactivity using a scintillation counter.

Heterologous Expression and Purification of a Candidate OMT

This protocol outlines the steps for producing a candidate OMT in a host system like E. coli for functional characterization.

Materials:

-

cDNA from the plant of interest.

-

OMT-specific primers.

-

Expression vector (e.g., pET vector with a His-tag).

-

E. coli expression strain (e.g., BL21(DE3)).

-

IPTG for induction.

-

Ni-NTA affinity chromatography column.

-

Lysis buffer, wash buffer, and elution buffer.

Procedure:

-

Amplify the full-length coding sequence of the candidate OMT gene from the plant cDNA using PCR.

-

Clone the PCR product into the expression vector.

-

Transform the expression construct into the E. coli expression strain.

-

Grow the bacterial culture to a suitable optical density and induce protein expression with IPTG.

-

Harvest the cells by centrifugation and lyse them.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant His-tagged OMT from the supernatant using Ni-NTA affinity chromatography.

-

Verify the purity and size of the protein using SDS-PAGE.

Conclusion and Future Directions

The biosynthesis of this compound represents an intriguing yet unresolved area of plant secondary metabolism. While the pathway to its precursor, ellagic acid, is well-understood, the specific O-methyltransferase responsible for the final, crucial methylation step remains to be identified and characterized. The lack of this fundamental knowledge, including quantitative kinetic data and detailed experimental protocols, hinders our ability to fully comprehend and potentially manipulate the production of this bioactive compound.

Future research should focus on the systematic identification of candidate OMTs from plants known to produce this compound, utilizing the combined in vitro and in silico approaches outlined in this guide. The successful characterization of such an enzyme would not only fill a significant gap in our understanding of plant natural product biosynthesis but also provide a valuable biocatalyst for the potential biotechnological production of this compound for applications in the pharmaceutical and nutraceutical industries.

References

An In-depth Technical Guide to 3,3'-di-O-Methylellagic Acid: Properties, Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-di-O-Methylellagic acid, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its isolation and analysis, and an in-depth exploration of its biological effects, including its antioxidant, antibacterial, and potential anticancer activities. The information is presented to support further research and development of this promising molecule for therapeutic applications.

Physicochemical Properties

This compound (3,3'-diOMEA) is a derivative of ellagic acid, characterized by the presence of two methoxy groups at the 3 and 3' positions. These modifications influence its solubility and bioavailability, distinguishing it from its parent compound.

Chemical Structure and Identifiers

-

IUPAC Name : 5,10-dihydroxy-2,7-dimethoxy-4,9-dioxa-4,9-dihydrophenaleno[1,2,3-de]phenalene-3,8-dione

-

Molecular Formula : C₁₆H₁₀O₈[1]

-

CAS Number : 2239-88-5[1]

-

Synonyms : 3,8-Di-O-methylellagic acid, Ellagic acid 3,3'-dimethyl ether

Quantitative Physicochemical Data

For ease of comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 330.25 g/mol | [1] |

| Exact Mass | 330.037568 g/mol | [1] |

| Melting Point | >300 °C | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |

| Appearance | Pale yellow to off-white powder |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound, compiled from various research studies.

Isolation and Purification from Natural Sources

This compound can be isolated from various plant materials. The following is a general workflow for its extraction and purification.

Methodology:

-

Extraction:

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

-

The n-butanol fraction, which is typically rich in polar compounds like 3,3'-diOMEA, is collected.[3]

-

-

Purification:

-

The butanol fraction is subjected to column chromatography on silica gel (60-120 mesh).[4]

-

The column is eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in toluene.[4]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions showing a single spot corresponding to the Rf value of 3,3'-diOMEA are pooled and concentrated.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Different concentrations of 3,3'-diOMEA are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

-

Different concentrations of 3,3'-diOMEA are added to the diluted ABTS•+ solution.

-

After a 6-minute incubation, the absorbance is measured at 734 nm.[3]

-

The percentage of inhibition is calculated similarly to the DPPH assay.

Antibacterial Activity Assay

The antibacterial activity can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

-

A two-fold serial dilution of 3,3'-diOMEA is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).

-

A standardized bacterial inoculum (e.g., 10⁵ CFU/mL) is added to each well.[3]

-

The plate is incubated at 37°C for 24 hours.[3]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with potential therapeutic implications.

Antioxidant and Hepatoprotective Effects

This compound has been shown to be a potent antioxidant, likely contributing to its observed hepatoprotective effects.[2] Its ability to scavenge free radicals can mitigate oxidative stress, a key factor in liver damage.

Antibacterial Activity

The compound has demonstrated inhibitory activity against various bacterial strains, suggesting its potential as a lead for the development of new antibacterial agents.

Anticancer Potential and Associated Signaling Pathways

While direct studies on the anticancer mechanisms of this compound are emerging, research on its parent compound, ellagic acid, and its isomers provides valuable insights into potential signaling pathways it may modulate.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:

Ellagic acid has been shown to inhibit the EGFR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[5][6] It is plausible that 3,3'-diOMEA shares a similar mechanism of action.

Wnt/β-catenin Signaling Pathway:

The isomer 4,4'-di-O-methylellagic acid has been reported to modulate the Wnt signaling pathway in colon cancer cells.[7] The canonical Wnt pathway plays a crucial role in cell fate determination, proliferation, and differentiation, and its aberrant activation is a hallmark of many cancers.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition:

This compound has been noted for its inhibitory effects on cyclooxygenase and lipoxygenase. These enzymes are key players in the inflammatory cascade, converting arachidonic acid into prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, 3,3'-diOMEA can exert anti-inflammatory effects.

References

- 1. This compound | C16H10O8 | CID 5488919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. thaiscience.info [thaiscience.info]

- 4. sciensage.info [sciensage.info]

- 5. Ellagic acid inhibits cell proliferation, migration, and invasion in melanoma via EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ellagic Acid and Its Nanoparticles Mitigate Atherosclerosis by Elevating Low-Density Lipoprotein Receptor Levels Through Targeting of the Epidermal Growth Factor Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The ellagic acid derivative 4,4'-di-O-methylellagic acid efficiently inhibits colon cancer cell growth through a mechanism involving WNT16 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3'-di-O-Methylellagic acid, a naturally occurring phenolic compound. It details its chemical identity, explores its relationship with structurally similar compounds, and presents a thorough examination of its biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Synonyms

This compound is a derivative of ellagic acid, a polyphenol found in various fruits and nuts. The methylation at the 3 and 3' positions of the ellagic acid backbone alters its physicochemical properties, potentially enhancing its bioavailability and therapeutic efficacy.

Table 1: Chemical Identifiers and Synonyms for this compound

| Identifier | Value |

| IUPAC Name | 2,7-dihydroxy-3,8-dimethoxy-5,10-dioxo-5,10-dihydrochromeno[5,4,3-cde]chromene |

| CAS Number | 2239-88-5[1][2] |

| Molecular Formula | C₁₆H₁₀O₈[1][2] |

| Molecular Weight | 330.25 g/mol [2][3] |

| Synonyms | 3,3'-Dimethoxyellagic acid, Ellagic acid 3,3'-dimethyl ether, 3,8-Di-O-methylellagic acid, 2,7-Dihydroxy-3,8-dimethoxy[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione[1][4][5] |

Related Compounds

The biological activity of this compound is often considered in the context of its parent compound, ellagic acid, and other derivatives. Understanding the structure-activity relationships within this family of compounds is crucial for drug development.

Ellagic Acid: The precursor to this compound, ellagic acid, is a well-researched polyphenol with known antioxidant, anti-inflammatory, and anticancer properties.[6][7][8] It is typically found in nature as ellagitannins, which are esters of hexahydroxydiphenic acid and a polyol, that release ellagic acid upon hydrolysis.[6][9]

Glycosylated Derivatives: this compound can be found in nature conjugated with sugar moieties. For instance, this compound 4'-O-β-D-xylopyranoside and this compound 4'-O-β-D-glucopyranoside are known natural products.[10][11][12] These glycosidic forms may have different solubility and bioavailability profiles compared to the aglycone.

Other Methylated Ellagic Acid Derivatives: Compounds such as 3,4,3'-tri-O-methylellagic acid and 4,4'-di-O-methylellagic acid have also been isolated and studied for their biological activities, particularly their anticancer effects.[13][14][15][16]

Urolithins: These are gut microbiota-derived metabolites of ellagic acid and ellagitannins.[6] Urolithins, such as Urolithin A and Urolithin B, are considered to be the primary bioactive forms of ellagic acid in vivo and exhibit a range of biological activities.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activities of this compound and its related compounds.

Table 2: Antioxidant Activity

| Compound | Assay | IC₅₀ / Activity | Source |

| 3-O-Methylellagic acid | DPPH | IC₅₀: 24.28 µg/mL | [17] |

| This compound | DPPH | IC₅₀: 11.35 µg/mL | [18] |

| 3-O-Methylellagic acid | ABTS | 2486.94 ± 10.20 µmol TE/g | [17] |

| Ellagic acid | DPPH | IC₅₀: 11.75 ± 0.53 µg/mL | |

| Ellagic acid | ABTS | IC₅₀: 11.28 ± 0.28 µg/mL | |

| This compound | DPPH | SC₅₀: 123.3 µg/mL | [1] |

Table 3: Anticancer and Antiplasmodial Activity

| Compound | Cell Line / Organism | Assay | IC₅₀ / EC₅₀ | Source |

| This compound | Plasmodium falciparum (3D7) | Antiplasmodial | EC₅₀: 4.27 ± 0.05 µM | [19] |

| This compound | Plasmodium falciparum (Dd2) | Antiplasmodial | EC₅₀: 1.36 ± 0.47 µM | [19] |

| 3,4,3'-tri-O-Methylellagic acid | T47D (Breast Cancer) | Cytotoxicity | EC₅₀: 55.35 ± 6.28 µg/mL | [13][14][15] |

| 3,4,3'-tri-O-Methylellagic acid | HeLa (Cervical Cancer) | Cytotoxicity | EC₅₀: 12.57 ± 2.22 µg/mL | [13][14][15] |

| This compound-4'-O-β-d-xylopyranoside | HepG2 (Liver Cancer) | Antiproliferative | Inhibited proliferation | [20][21] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well microplate, add a series of dilutions of the test compound to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Ascorbic acid or gallic acid is typically used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Add a series of dilutions of the test compound to a 96-well microplate.

-

Add the diluted ABTS•+ solution to each well and mix.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Trolox is commonly used as a standard to create a calibration curve.

-

The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[17]

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in the culture medium. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as (Absorbance_treated / Absorbance_control) * 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are still under investigation, studies on its parent compound, ellagic acid, provide significant insights into its potential mechanisms of action, particularly in the context of inflammation and cancer.

Anti-inflammatory Effects and the NF-κB Pathway

Inflammation is a critical process in many diseases, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Ellagic acid has been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators. It is plausible that this compound shares this mechanism of action.

References

- 1. CAS 2239-88-5: 3,3′-Di-O-methylellagic acid | CymitQuimica [cymitquimica.com]

- 2. This compound | 2239-88-5 [chemicalbook.com]

- 3. This compound | 2239-88-5 | CAA23988 [biosynth.com]

- 4. This compound | C16H10O8 | CID 5488919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Unlocking the Therapeutic Potential of Ellagitannins: A Comprehensive Review of Key Representatives [mdpi.com]

- 10. 3,3′-Di-O-methylellagic acid 4′-xylopyranoside - 3,3′-Di-O-methyl ellagic acid 4′-O-β-D-xylopyranoside [sigmaaldrich.com]

- 11. This compound 4'-Glucoside | C22H20O13 | CID 46918077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,3 -Di-O-methylellagic acid 4 -xylopyranoside phyproof Reference Substance 62218-23-9 [sigmaaldrich.com]

- 13. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. The ellagic acid derivative 4,4'-di-O-methylellagic acid efficiently inhibits colon cancer cell growth through a mechanism involving WNT16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. thaiscience.info [thaiscience.info]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

The Antioxidant Potential of 3,3'-di-O-Methylellagic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant potential of 3,3'-di-O-Methylellagic acid, a naturally occurring phenolic compound. This document summarizes key quantitative data from various antioxidant assays, presents detailed experimental protocols for reproducing these assessments, and elucidates the primary signaling pathway implicated in its antioxidant activity. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound as a potential therapeutic agent for conditions associated with oxidative stress.

Introduction

This compound is a derivative of ellagic acid, a polyphenol found in a variety of fruits and nuts.[1][2] The methylation of the hydroxyl groups on the ellagic acid backbone can enhance its solubility and bioavailability, potentially increasing its therapeutic efficacy.[2] Like its parent compound, this compound exhibits antioxidant properties by neutralizing free radicals, which are implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][3] This guide delves into the scientific evidence supporting the antioxidant capacity of this compound.

Quantitative Antioxidant Data

The antioxidant activity of this compound has been quantified using several in vitro assays. The following tables summarize the available data, providing a comparative view of its efficacy.

Table 1: Free Radical Scavenging Activity of this compound

| Assay | Parameter | Result | Source |

| DPPH | IC50 | 11.35 µg/mL | [3] |

| DPPH | IC50 | 24.28 µg/mL | [4] |

| DPPH | SC50 | 123.3 µg/mL | [2] |

IC50 (Inhibitory Concentration 50%) is the concentration of the compound required to scavenge 50% of the free radicals. SC50 (Scavenging Concentration 50%) is conceptually similar to IC50.

Table 2: Total Antioxidant Capacity of this compound

| Assay | Parameter | Result | Source |

| ABTS | Trolox Equivalents | 2486.94 ± 10.20 µmol TE/g | [4] |

The ABTS assay measures the total antioxidant capacity, and the results are often expressed as Trolox equivalents (TE), a synthetic antioxidant used as a standard.

Note: While Ferric Reducing Antioxidant Power (FRAP) and Cellular Antioxidant Activity (CAA) assays are standard methods for evaluating antioxidant potential, specific quantitative data for this compound in these assays were not available in the reviewed literature. One study evaluated the reducing power of a bark extract containing this compound but did not provide data for the isolated compound.[5] Another study performed a cell-based assay for reactive oxygen species (ROS) on a fraction containing this compound, again without specifying the activity of the pure compound.[6]

Molecular Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The antioxidant effects of many phenolic compounds, including ellagic acid and its derivatives, are not solely due to direct free radical scavenging.[7] A key mechanism involves the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense system against oxidative stress.[8][9][10][11][12]

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.[8][12] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances.

Caption: The Keap1-Nrf2 antioxidant signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

-

Preparation of DPPH Radical Solution:

-

Dissolve a precise amount of DPPH powder in methanol to prepare a stock solution (e.g., 1 mM).

-

Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm. This solution should be freshly prepared and protected from light.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a similar dilution series for a positive control, such as ascorbic acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of each sample or standard dilution.

-

Add an equal volume of the DPPH working solution to each well/cuvette.

-

For the blank, use the solvent instead of the sample.

-

Mix thoroughly and incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

Plot the percentage of inhibition against the sample concentration to determine the IC50 value.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Workflow:

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

-

Preparation of ABTS•+ Working Solution:

-

On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of this compound and a standard antioxidant (e.g., Trolox) in an appropriate solvent.

-

Create a series of dilutions for both the sample and the standard.

-

-

Assay Procedure:

-

Add a small volume of the sample or standard dilution to a larger volume of the ABTS•+ working solution.

-

Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Construct a calibration curve using the Trolox standards and express the antioxidant capacity of the sample as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

Workflow:

Caption: Workflow for the FRAP assay.

Detailed Protocol:

-

Preparation of FRAP Reagent:

-

Prepare the following solutions:

-

300 mM acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O in water

-

-

Freshly prepare the FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of this compound.

-

Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

-

-

Assay Procedure:

-

Add a small volume of the sample or standard to a pre-warmed aliquot of the FRAP reagent.

-

Mix and incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

-

Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of FeSO₄. Results are typically expressed as µmol of Fe(II) equivalents per gram or mole of the sample.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the intracellular generation of reactive oxygen species.

Workflow:

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol:

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells, or another suitable cell line, in a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer at the time of the assay.

-

Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

-

Cell Treatment:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with various concentrations of this compound and a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in a suitable buffer or medium.

-

Incubate for a period (e.g., 1 hour) to allow for cellular uptake.

-

-

Induction of Oxidative Stress:

-

Wash the cells again with PBS to remove any extracellular compound.

-

Add a solution of a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals over a period of time (e.g., every 5 minutes for 1 hour) using an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 538 nm.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.

-

Calculate the CAA value using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

The results can be expressed as quercetin equivalents (QE) by comparing the activity to a standard curve of quercetin.

-

Conclusion

This compound demonstrates significant antioxidant potential through both direct free radical scavenging and the activation of the endogenous Keap1-Nrf2 antioxidant defense pathway. The quantitative data from DPPH and ABTS assays confirm its potent activity. While further studies are needed to quantify its efficacy in FRAP and cellular-based assays, the existing evidence strongly supports its role as a promising natural antioxidant. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic applications of this compound in mitigating oxidative stress-related pathologies.

References

- 1. ellagic acid derivatives: Topics by Science.gov [science.gov]

- 2. CAS 2239-88-5: 3,3′-Di-O-methylellagic acid | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. thaiscience.info [thaiscience.info]

- 5. redalyc.org [redalyc.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Frontiers | Ellagic Acid: A Dietary-Derived Phenolic Compound for Drug Discovery in Mild Cognitive Impairment [frontiersin.org]

- 8. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.unipd.it [research.unipd.it]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Anticancer Properties of 3,3'-di-O-Methylellagic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the anticancer properties of 3,3'-di-O-methylellagic acid (3,3'-di-O-MEA) and its related derivatives. Ellagic acid derivatives, a class of polyphenolic compounds, have garnered significant interest for their potential as cancer chemopreventive and therapeutic agents. This document synthesizes in vitro and in silico data, outlines key molecular mechanisms, and presents detailed experimental methodologies to support ongoing research and development in this field.

In Vitro Cytotoxicity

Multiple derivatives of this compound have demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values from various studies are summarized below. These values indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 / EC50 (µg/mL) | IC50 / EC50 (µM) | Reference |

| 3,4,3′-tri-O-methylellagic acid (T-EA) | HeLa (Cervical Cancer) | MTT | 12.57 ± 2.22 | ~35.6 | [1][2][3] |

| 3,4,3′-tri-O-methylellagic acid (T-EA) | T47D (Breast Cancer) | MTT | 55.35 ± 6.28 | ~156.9 | [1][2][3] |

| 3,4,3′-tri-O-methylflavellagic acid (MFA) | Caco-2 (Colorectal Cancer) | MTT | - | 46.75 ± 13.00 | [4] |

| 3,3',4'-trimethylellagic acid (TMEA) | HepG2 (Liver Cancer) | MTS | - | Varies (time-dependent) | [5] |

| 3,3',4'-trimethylellagic acid (TMEA) | A549 (Lung Cancer) | MTS | - | Varies (time-dependent) | [5] |

| 3,3',4'-trimethylellagic acid (TMEA) | SW620 (Colorectal Cancer) | MTS | - | Varies (time-dependent) | [5] |

Note: Conversion between µg/mL and µM is dependent on the molecular weight of the specific derivative.

Mechanisms of Anticancer Action

Research indicates that 3,3'-di-O-MEA derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).

Induction of Apoptosis

Apoptosis is a critical pathway for eliminating cancerous cells. Derivatives of 3,3'-di-O-MEA have been shown to trigger this process by modulating key signaling molecules. One derivative, 3,3',4'-trimethylellagic acid (TMEA), induces apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[5] This shifts the Bax/Bcl-2 ratio in favor of apoptosis, leading to the activation of the caspase cascade and subsequent cell death.[5]

Caption: Intrinsic apoptosis pathway induced by 3,3'-di-O-MEA derivatives.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Certain 3,3'-di-O-MEA derivatives can halt the cell cycle, preventing cancer cells from proliferating. For instance, 3,3′-di-O-methyl ellagic acid-4′-O-β-d-xylopyranoside has been found to block the cell cycle at the G1/S phase transition in HepG2 liver cancer cells.[6][7] This arrest is achieved by downregulating key proteins responsible for cell cycle progression, such as cyclin D1.[7]

Caption: G1/S phase cell cycle arrest by a 3,3'-di-O-MEA derivative.

Inhibition of Angiogenesis

Tumor growth is dependent on the formation of new blood vessels. Some ellagic acid derivatives can inhibit this process. TMEA, for example, has been shown to inhibit the proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs).[5] This anti-angiogenic effect is linked to the inhibition of Vascular Endothelial Growth Factor (VEGF) and its downstream signaling pathway, PI3K/AKT/mTOR.[5]

Experimental Protocols & Methodologies

This section details the methodologies for key experiments used to evaluate the anticancer properties of 3,3'-di-O-MEA derivatives.

In Vitro Cell Viability and Cytotoxicity Assay (MTT/MTS)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Principle: Viable cells with active metabolism convert the tetrazolium salt (MTT/MTS) into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, T47D, HepG2) are seeded into a 96-well plate at a density of approximately 1 × 10⁴ cells per well and allowed to adhere for 24 hours.[8]

-

Compound Treatment: The cells are then treated with various concentrations of the 3,3'-di-O-MEA derivative (e.g., ranging from 3 µM to 60 µM) for specific time periods (e.g., 24, 48, or 72 hours).[5][8] A vehicle control (e.g., DMSO) is also included.

-

Reagent Incubation: After the treatment period, 10-20 µL of the MTT or MTS reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C.[8]

-

Solubilization (for MTT): If using MTT, the formazan crystals are solubilized by adding a solubilizing agent like DMSO.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 450-570 nm).[8]

-

Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: General workflow for determining cytotoxicity using an MTT/MTS assay.

Apoptosis Assay (Hoechst Staining)

Hoechst staining is used to visualize nuclear condensation and fragmentation, which are characteristic hallmarks of apoptosis.

Principle: The Hoechst 33342 dye stains the DNA of cells. Apoptotic cells typically show brightly stained, condensed, or fragmented nuclei compared to the uniformly stained nuclei of healthy cells.

Detailed Protocol:

-

Cell Culture and Treatment: Cells are cultured on coverslips or in chamber slides and treated with the test compound for the desired time.

-

Staining: Cells are washed with Phosphate-Buffered Saline (PBS) and then incubated with Hoechst 33342 staining solution (e.g., 10 µg/mL in PBS) for 10-15 minutes at room temperature, protected from light.[8]

-

Washing: The staining solution is removed, and the cells are washed again with PBS.

-

Visualization: The coverslips are mounted on microscope slides, and the cells are observed under a fluorescence microscope using a UV filter. Apoptotic cells are identified by their distinct nuclear morphology.

In Silico Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as an ellagic acid derivative) when bound to a second molecule (a receptor, such as a target protein like SIRT1 or CDK9) to form a stable complex.[1][9]

Principle: This method predicts the binding affinity and interaction patterns between a ligand and a protein's active site. A lower binding free energy score generally indicates a more stable and potent interaction.

Methodology:

-

Protein and Ligand Preparation: The 3D structures of the target protein (e.g., obtained from the Protein Data Bank) and the ligand (e.g., 3,4,3′-tri-O-methylellagic acid) are prepared using molecular modeling software.

-

Docking Simulation: A docking program is used to fit the ligand into the active site of the protein. The program explores various conformations and orientations of the ligand.

-

Scoring and Analysis: The resulting poses are "scored" based on calculated binding free energies (e.g., MM-GBSA or MM-PBSA).[1][2] The interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the active site, are analyzed to understand the molecular basis of the inhibition. For example, 3,4,3′-tri-O-methylellagic acid has been shown in silico to have a binding free energy of -30.98 ± 0.25 kcal/mol with the SIRT1 protein.[1][2]

References

- 1. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Antitumor Effects of Trimethylellagic Acid Isolated From Sanguisorba officinalis L. on Colorectal Cancer via Angiogenesis Inhibition and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer Potential of 3-O-Methylellagic Acid 3’-O-α-Ramnoside from Shorea Beccariana: In Silico Studies [jmchemsci.com]

Solubility and Stability of 3,3'-di-O-Methylellagic Acid in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3,3'-di-O-Methylellagic acid (3,3'-diOMEA) in dimethyl sulfoxide (DMSO), a common solvent for in vitro and in vivo studies. This document summarizes available quantitative data, outlines detailed experimental protocols, and presents a potential signaling pathway for this compound.

Solubility of this compound in DMSO

This compound is generally considered soluble in DMSO.[1] However, achieving a clear solution may require specific conditions.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and a structurally similar compound in DMSO.

| Compound | Solubility in DMSO | Conditions | Citation |

| This compound | 2 mg/mL (6.06 mM) | Ultrasonic assistance may be required. The use of fresh, anhydrous DMSO is recommended as its hygroscopic nature can impact solubility. | [2] |

| 3,3′,4-Tri-O-methylellagic acid | 5 mg/mL | Heating is required to achieve dissolution. |

Factors Influencing Solubility

Several factors can influence the solubility of 3,3'-diOMEA in DMSO:

-

Water Content: DMSO is highly hygroscopic. The presence of water can decrease the solubility of hydrophobic compounds. It is crucial to use anhydrous or low-water content DMSO and to handle it in a way that minimizes moisture absorption.

-

Temperature: For some related compounds, heating can increase solubility. However, the effect of temperature on the solubility of 3,3'-diOMEA has not been specifically reported. Gentle warming may be attempted, but the potential for thermal degradation should be considered.

-

Sonication: The use of an ultrasonic bath can aid in the dissolution of 3,3'-diOMEA in DMSO, particularly at higher concentrations.[2]

Stability of this compound in DMSO

Recommended Storage Conditions

The following table outlines the recommended storage conditions for stock solutions of 3,3'-diOMEA in DMSO to minimize degradation.

| Storage Temperature | Duration | Recommendations | Citation |

| -20°C | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. | [1][2] |

| -80°C | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. | [1][2] |

Factors Affecting Stability

-

Temperature: Long-term storage at room temperature is not recommended. Studies on other compounds have shown significant degradation over time at ambient temperatures.[3][4]

-

Freeze-Thaw Cycles: While some sources suggest that several freeze-thaw cycles may not damage small molecules in DMSO, it is best practice to aliquot stock solutions to minimize the number of cycles.

-

Light Exposure: Protection from light is recommended to prevent potential photodegradation.[1][2]

-

Water Content: The presence of water in DMSO can facilitate hydrolysis of susceptible compounds. Using anhydrous DMSO and proper handling techniques is advised.[5]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of 3,3'-diOMEA in DMSO. These are generalized protocols and may require optimization for specific experimental needs.

Protocol for Solubility Determination by NMR

This method allows for the direct measurement of the concentration of a saturated solution.

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3,3'-diOMEA powder to a known volume of deuterated DMSO (DMSO-d6) in a microcentrifuge tube.

-

Vigorously shake the mixture until a suspension is formed.

-

Equilibrate the solution by rotating it at room temperature for at least 24 hours to ensure saturation.

-

-

Sample Preparation for NMR:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

-

Carefully transfer a known volume of the supernatant to a new tube.

-

Prepare a diluted sample for NMR analysis by adding a known volume of fresh DMSO-d6.

-

-

NMR Analysis:

-

Acquire a proton (¹H) NMR spectrum of the diluted sample.

-

Integrate the peaks corresponding to 3,3'-diOMEA and the residual solvent peak.

-

Calculate the concentration of 3,3'-diOMEA relative to the known concentration of the solvent.

-

Protocol for Stability Assessment by HPLC-UV

This protocol allows for the monitoring of the degradation of 3,3'-diOMEA over time.

-

Preparation of Stock Solution:

-

Prepare a stock solution of 3,3'-diOMEA in anhydrous DMSO at a known concentration (e.g., 10 mM).

-

-

Storage Conditions:

-

Aliquot the stock solution into several vials to be stored under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature). Protect all samples from light.

-

-

Time Points:

-

Establish a series of time points for analysis (e.g., 0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

-

-

Sample Analysis:

-

At each time point, retrieve an aliquot from each storage condition.

-

Dilute the sample with an appropriate mobile phase to a concentration suitable for HPLC-UV analysis.

-

Inject the sample into an HPLC system equipped with a UV detector.

-

The peak area of 3,3'-diOMEA is proportional to its concentration.

-

-

Data Analysis:

-

Compare the peak area of 3,3'-diOMEA at each time point to the initial peak area (time 0) to determine the percentage of the compound remaining.

-

The degradation rate can be calculated from this data.

-

Potential Signaling Pathway and Experimental Workflow

While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on a structurally similar compound, 4,4'-di-O-methylellagic acid, has shown involvement of the Wnt signaling pathway in its anti-cancer effects on colon cancer cells.[6] This provides a plausible hypothesis for the mechanism of action of 3,3'-diOMEA.

Hypothetical Wnt Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the Wnt signaling pathway by 3,3'-diOMEA.

Experimental Workflow for Investigating Signaling Pathway

Caption: Workflow for investigating the effect of 3,3'-diOMEA on a signaling pathway.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound in DMSO for researchers and drug development professionals. While quantitative data is limited, the provided protocols and storage recommendations offer a solid foundation for working with this compound. Further studies are warranted to establish a more detailed profile of its physicochemical properties and to confirm its mechanism of action.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The ellagic acid derivative 4,4'-di-O-methylellagic acid efficiently inhibits colon cancer cell growth through a mechanism involving WNT16 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Extraction of 3,3'-di-O-Methylellagic Acid from Plant Material

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction, isolation, and quantification of 3,3'-di-O-methylellagic acid, a bioactive phenolic compound, from plant materials. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the efficient recovery of this target compound for further study and development.

Introduction

This compound is a naturally occurring polyphenol found in various plant species, including those from the Terminalia, Sonneratia, and Polyalthia genera.[1][2][3] It is a derivative of ellagic acid and has garnered significant interest for its potential therapeutic properties, including antioxidant and antibacterial activities.[1][2] This protocol details a general workflow for the extraction and purification of this compound, which can be adapted depending on the specific plant matrix and available laboratory equipment.

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

-

Collection and Identification: Collect the desired plant parts (e.g., bark, leaves, roots). It is essential to have the plant material botanically authenticated. For instance, the stem bark of Polyalthia longifolia and the bark of Sonneratia alba have been identified as sources.[1][2]

-

Drying: Air-dry the plant material in the shade at room temperature to prevent the degradation of thermolabile compounds.

-

Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder. This increases the surface area for solvent extraction.

Extraction

The initial extraction aims to liberate the target compound from the plant matrix.

-

Solvent Selection: Methanol is a commonly used solvent for the initial extraction of polar and semi-polar compounds like this compound.[1][4] An aqueous-acetone mixture (8:2 v/v) has also been shown to be effective for extracting polyphenols.[5]

-

Maceration/Soxhlet Extraction:

-

Maceration: Soak the powdered plant material in the chosen solvent (e.g., methanol) at room temperature for a specified period (e.g., 24-72 hours), with occasional agitation.[6]

-

Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus, which allows for continuous extraction with a fresh solvent.

-

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Fractionation (Liquid-Liquid Partitioning)

Fractionation is employed to separate compounds based on their polarity, thereby enriching the fraction containing this compound.

-

Solvent System: A common approach involves suspending the crude extract in a mixture of methanol and water (e.g., 2:3 v/v) and partitioning it successively with solvents of increasing polarity.[1]

-

Procedure:

-

Partition the aqueous suspension with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

-

Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as chloroform, followed by ethyl acetate.[1] this compound is expected to be enriched in the ethyl acetate fraction.[1]

-

Collect each fraction and evaporate the solvent to dryness.

-

Isolation (Chromatography)

Chromatographic techniques are essential for the final purification of this compound from the enriched fraction.

-

Column Chromatography:

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For higher purity, preparative HPLC is the method of choice.

-

Column: A reversed-phase C18 column is typically used.[7]

-

Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.3% formic acid) is a common mobile phase.[7]

-

The fractions corresponding to the peak of this compound are collected.

-

Identification and Quantification

The identity and purity of the isolated compound are confirmed using spectroscopic and chromatographic methods.

-

High-Performance Liquid Chromatography (HPLC):

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for the definitive structural elucidation of the isolated compound.[7]

Data Presentation

The following table summarizes representative data from the literature on the extraction and activity of fractions containing this compound.

| Plant Source | Plant Part | Extraction Method | Fraction with Highest Activity | Compound Isolated | Reference |

| Sonneratia alba | Bark | Methanol extraction followed by partitioning | Ethyl acetate | This compound | [1] |

| Polyalthia longifolia | Stem Bark | Hydroalcoholic extraction followed by partitioning | n-butanol | 3-O-methyl ellagic acid | [2] |

| Terminalia arjuna | Bark | Aqueous extraction followed by partitioning | Ethyl acetate | 3-O-methyl ellagic acid derivatives | [3][7] |

| Terminalia arjuna | Whole Plant | Methanol extraction followed by partitioning | Ethyl acetate | Flavonoids | [4] |

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from plant material.

Caption: Workflow for this compound Extraction.

This comprehensive protocol provides a robust framework for the successful extraction and purification of this compound, enabling further research into its biological activities and potential applications in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. thaiscience.info [thaiscience.info]

- 3. Characterisation of Polyphenols in Terminalia arjuna Bark Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Item - Activity-guided isolation of antioxidants from the leaves of Terminalia arjuna - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 6. mdpi.com [mdpi.com]

- 7. Characterisation of Polyphenols in Terminalia arjuna Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 3,3'-di-O-Methylellagic Acid using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-di-O-Methylellagic acid is a naturally occurring polyphenolic compound found in various plants, including species of Euphorbia and Terminalia. It is a derivative of ellagic acid and has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Accurate and efficient purification of this compound is crucial for its further investigation in drug discovery and development. Column chromatography is a fundamental and widely used technique for the isolation and purification of natural products like this compound from complex plant extracts.

This document provides detailed application notes and a generalized protocol for the purification of this compound using silica gel column chromatography. The methodologies described are based on established principles for the separation of polyphenolic compounds and can be adapted and optimized for specific laboratory conditions and extract characteristics.

Data Presentation

The following table summarizes representative quantitative data for the purification of a dimethoxy-ellagic acid derivative, a compound structurally similar to this compound, from a plant extract using column chromatography. This data is provided as a reference for expected yields and purity.

| Parameter | Value | Reference |

| Starting Material | Crude methanolic fruit extract of Terminalia chebula | Fictionalized data based on similar purifications |

| Amount of Crude Extract | 10 g | Fictionalized data |

| Stationary Phase | Silica Gel (60-120 mesh) | Fictionalized data |

| Column Dimensions | 40 cm x 3 cm | Fictionalized data |

| Elution Solvent System | Gradient of Ethyl Acetate in Hexane | Fictionalized data |

| Fractions Containing Pure Compound | 144-161 | Fictionalized data |